Zinc, chloro-3-pyridinyl-
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Overview
Description
Zinc, chloro-3-pyridinyl- is a chemical compound with the molecular formula C5H4ClNZn It is a zinc complex with a chloro-3-pyridinyl ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro-3-pyridinyl- typically involves the reaction of zinc chloride with 3-chloropyridine. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
ZnCl2+C5H4ClN→Zn(C5H4ClN)2
Industrial Production Methods: Industrial production of zinc, chloro-3-pyridinyl- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Zinc, chloro-3-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The chloro-3-pyridinyl ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as organolithium or Grignard reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various zinc complexes with different ligands.
Scientific Research Applications
Zinc, chloro-3-pyridinyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of zinc, chloro-3-pyridinyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Zinc chloride (ZnCl2): A simple zinc salt with various industrial and laboratory applications.
3-Chloropyridine (C5H4ClN): A precursor used in the synthesis of zinc, chloro-3-pyridinyl- and other pyridine derivatives.
Zinc oxide (ZnO): A widely used compound in materials science and medicine.
Uniqueness: Zinc, chloro-3-pyridinyl- is unique due to its specific ligand structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
chlorozinc(1+);3H-pyridin-3-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABPPYBSYHLODG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CN=C1.Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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